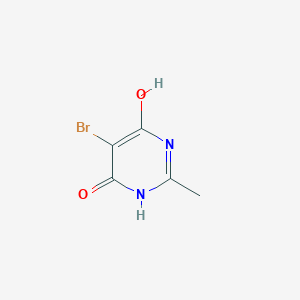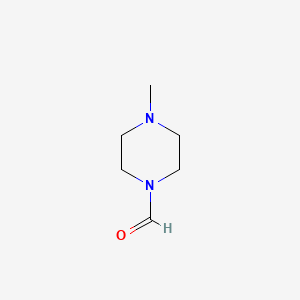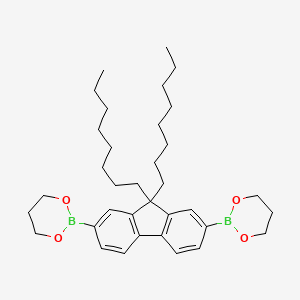
1-(Bromomethyl)-3,5-di-tert-butylbenzene
Übersicht
Beschreibung
Bromomethyl compounds, such as 1-(Bromomethyl)-2-methoxybenzene , are organic building blocks often used in the preparation of various chemical compounds. They are typically solid at normal temperature and pressure and can be used as electrophilic reagents in common alkylation reactions .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves a straightforward procedure starting from a suitable precursor . For example, the synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene was carried out through a three-step procedure starting from 3,5-dihydroxybenzoic acid .Molecular Structure Analysis
Bromomethyl compounds typically consist of a benzene ring substituted with a bromomethyl group . The exact structure would depend on the specific compound and its substituents .Chemical Reactions Analysis
Bromomethyl compounds are often used as reagents for introducing benzyl groups . They can participate in various chemical reactions, including alkylation reactions .Physical And Chemical Properties Analysis
Bromomethyl compounds are typically colorless liquids with lachrymatory properties . They are often used as reagents due to their reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
1-(Bromomethyl)-3,5-di-tert-butylbenzene plays a significant role in the synthesis of various chemical derivatives. For instance, it has been used in the preparation of 1,3-Di-tert-butylbenzene, which can be transformed into arylphosphines, demonstrating its utility in organic synthesis (Komen & Bickelhaupt, 1996).
Reaction Mechanisms
The compound has been studied to understand the effect of solvents on the lithium-bromine exchange of aryl bromides, providing insights into reaction mechanisms involving n-BuLi and t-BuLi. This research has implications for organic chemistry, particularly in the field of halogenation and metallation reactions (Bailey et al., 2006).
Organometallic Chemistry
In organometallic chemistry, derivatives of 1-(Bromomethyl)-3,5-di-tert-butylbenzene have been synthesized and characterized. For example, the synthesis of dimagnesiated aromatic compounds like 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene has been reported, showing the versatility of this compound in creating complex organometallic structures (Reck & Winter, 1997).
Structural Analysis
The structure and properties of bromo- and bromomethylsubstituted benzenes, including derivatives of 1-(Bromomethyl)-3,5-di-tert-butylbenzene, have been explored through X-ray structure determinations. This research contributes to our understanding of molecular interactions and packing in crystalline materials (Jones et al., 2012).
Polymer Chemistry
In the field of polymer chemistry, 1-(Bromomethyl)-3,5-di-tert-butylbenzene derivatives have been used in the synthesis of hyperbranched polyethers. This highlights the compound's role in creating polymers with specific properties, which could have applications in materials science (Uhrich et al., 1992).
Wirkmechanismus
The mechanism of action of bromomethyl compounds often involves the formation of a bromomethyl anion, which then reacts with the substrate to form the desired product.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3,5-ditert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRYBGHMHAJTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CBr)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403404 | |
| Record name | 1-(Bromomethyl)-3,5-di-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3,5-di-tert-butylbenzene | |
CAS RN |
62938-08-3 | |
| Record name | 1-(Bromomethyl)-3,5-di-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Di-tert-butylbenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1335184.png)


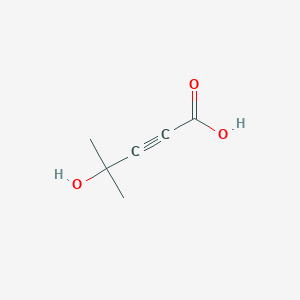
![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)
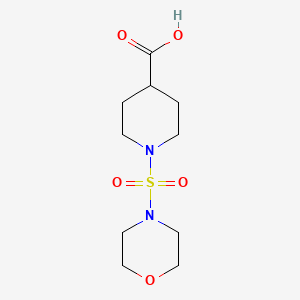

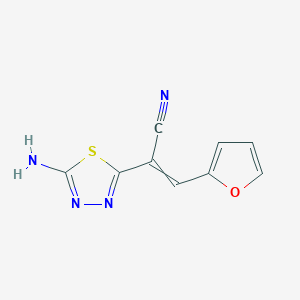
![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)

